molecular formula C20H28N4O3S B2848744 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one CAS No. 1015845-34-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one

Cat. No.: B2848744
CAS No.: 1015845-34-7
M. Wt: 404.53
InChI Key: VIKRQBWBIZFDMF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.53. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of bipyrazolic-type organic compounds, which are structurally related to the chemical , is their use as corrosion inhibitors. A study conducted by Wang et al. (2006) utilized density functional theory (DFT) to investigate the inhibition efficiencies and reactive sites of bipyrazolic compounds, demonstrating their potential in protecting metals from corrosion (Wang et al., 2006).

Antimicrobial Agents

Compounds with a pyrazole structure have been explored for their antimicrobial properties. Aggarwal et al. (2013) synthesized and evaluated new bipyrazol-5-ols for their antibacterial and antifungal activities, underscoring the versatility of pyrazole derivatives in combating microbial infections (Aggarwal et al., 2013).

Cytotoxicity and Anticancer Activity

Another significant area of application is in the development of anticancer agents. Purohit et al. (2011) focused on bis-1,3,4-oxadiazoles and bis-pyrazoles derived from pyrazolic compounds, examining their cytotoxicity against human cancer cell lines and conducting DNA binding studies. These findings highlight the potential of pyrazole derivatives in oncology research (Purohit et al., 2011).

Insecticidal and Antibacterial Potentials

The synthesis of pyrazole derivatives and their evaluation for insecticidal and antibacterial activities have been documented, indicating their potential in agricultural and pharmaceutical applications. Deohate et al. (2020) explored the synthesis and biological evaluation of pyrimidine-linked pyrazole heterocyclics, showing promising results against specific insects and bacteria (Deohate et al., 2020).

Antimicrobial and Anticancer Studies

Further research by Rathinamanivannan et al. (2019) on 2-pyrazoline derivatives examined their antimicrobial and anticancer activities, employing in silico and in vitro methods. This study contributes to the growing body of evidence supporting the therapeutic potential of pyrazole-based compounds (Rathinamanivannan et al., 2019).

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-15-5-7-19(8-6-15)28(26,27)23-11-9-22(10-12-23)20(25)14-18(4)24-17(3)13-16(2)21-24/h5-8,13,18H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKRQBWBIZFDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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